molecular formula C4H7N B1210228 Isopropyl isocyanide CAS No. 598-45-8

Isopropyl isocyanide

Cat. No. B1210228
CAS RN: 598-45-8
M. Wt: 69.11 g/mol
InChI Key: MJZUMMKYWBNKIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isopropyl isocyanide and related compounds typically involves the use of isocyanides as C1 building blocks in reactions catalyzed by Lewis acids or transition metals. These methodologies enable the efficient insertion of isocyanides into various bonds, such as heteroatom-hydrogen bonds and carbon-halogen bonds, facilitating the construction of diverse chemical entities (Qiu, Ding, & Wu, 2013).

Molecular Structure Analysis

Isopropyl isocyanide's molecular structure, featuring a central isocyanide group attached to an isopropyl group, allows it to engage in unique reactivity patterns. Its electronic structure enables it to act as both a nucleophile and an electrophile, which is a fundamental aspect of its involvement in various chemical reactions, including multicomponent reactions that lead to the synthesis of complex heterocycles (Kruithof, Ruijter, & Orru, 2015).

Chemical Reactions and Properties

Isopropyl isocyanide participates in a wide range of chemical reactions, such as the [3+3]-cycloaddition with azomethine imines to generate triazine derivatives and metal-catalyzed C-H functionalization, showcasing its versatility in synthesizing complex molecular frameworks. These reactions underscore the utility of isopropyl isocyanide in organic synthesis, particularly in the construction of nitrogen-containing compounds and heterocycles (Du et al., 2014).

Physical Properties Analysis

The physical properties of isopropyl isocyanide, such as its boiling point, solubility, and spectroscopic characteristics, are crucial for its handling and application in chemical synthesis. While specific data on its physical properties were not directly available in the reviewed literature, these properties generally influence the reactivity and application of isocyanides in organic synthesis.

Chemical Properties Analysis

Isopropyl isocyanide's chemical properties, including its reactivity towards various substrates and conditions, are central to its role in organic synthesis. Its ability to participate in multicomponent reactions, coupled with its versatility as a building block for the synthesis of complex molecules, highlights its significant chemical potential. The development of isocyanide-less multicomponent reactions indicates ongoing innovation in minimizing the challenges associated with isocyanide reactivity, aiming for more sustainable and user-friendly approaches in synthesis (Neochoritis et al., 2015).

Scientific Research Applications

Metal-Catalyzed C-H Functionalization Involving Isocyanides

Isopropyl isocyanide has found significant applications in the realm of metal-catalyzed C-H functionalization. This process leverages the unique reactivity of isocyanides, particularly in the presence of suitable metal catalysts. These catalysts can selectively activate various C-H bonds, allowing for direct functionalization under mild conditions. This technique has broad synthetic potential and is pivotal in drug discovery, organic synthesis, and materials science (Song & Xu, 2017).

Palladium-Catalyzed Reactions Involving Isocyanides

Isopropyl isocyanide plays a crucial role in palladium-catalyzed cascade sequences. These reactions have been increasingly explored, showcasing the versatile applications of isocyanides in chemical synthesis. This includes a wide range of systems that can be efficiently prepared using isocyanide in palladium catalysis (Lang, 2013).

Isocyanide-Based Multicomponent Reactions in Drug Discovery

In drug discovery, isocyanide-based multicomponent reactions (IMCRs) are integral, with isopropyl isocyanide being a key player. These reactions have been used to develop agents against infectious diseases and for probing various biological targets such as enzymes, GPCRs, and ion channels (Akritopoulou‐Zanze, 2008).

Reactivity with Gold Clusters

Isopropyl isocyanide reacts with gold clusters, forming complex compounds. These reactions are significant in the study of metal-organic frameworks and have implications in catalysis and material science (Bos et al., 1983).

Binding Studies with Hemoglobins and Myoglobins

Studies involving the binding of isopropyl isocyanide to various hemoglobins and myoglobins using 13C nuclear magnetic resonance have provided insights into the structural differences in ligand binding pockets of these proteins. This has broader implications in understanding protein-ligand interactions (Dill, Satterlee & Richards, 1978).

Development of Sustainable Chemistry Protocols

The use of isopropyl isocyanide in multicomponent synthesis has spurred the development of sustainable chemistry protocols. This includes in situ generation and capturing of isocyanides, reducing environmental exposure and toxicity concerns (Bhat, Kigga & Heravi, 2021).

Advancements in Isocyanide Synthesis

Enhanced methods for isocyanide synthesis, including isopropyl isocyanide, have enabled exploration of novel chemistries. This has expanded the scope of isocyanide applications in organic chemistry (Patil, Ahmadianmoghaddam & Dömling, 2020).

Safety And Hazards

Isopropyl isocyanide is highly flammable and harmful if swallowed . It causes skin and eye irritation and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

properties

IUPAC Name

2-isocyanopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-4(2)5-3/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZUMMKYWBNKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208532
Record name Isopropyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl isocyanide

CAS RN

598-45-8
Record name Isopropyl isocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropyl isocyanide
Reactant of Route 2
Reactant of Route 2
Isopropyl isocyanide

Citations

For This Compound
295
Citations
JM Bassett, GK Barker, M Green, JAK Howard… - Journal of the …, 1981 - pubs.rsc.org
… ,(CNPr'),] in the presence of an excess of isopropyl isocyanide affords directly [Ru,(CNPr'),]. … 3 g, in excess) in ethanol (50 cm3) ant1 isopropyl isocyanide (3 cm3, ca. mmol). The niihture \…
Number of citations: 17 pubs.rsc.org
DK Sawant, JJ Klaassen, SS Panikar… - Journal of Molecular …, 2014 - Elsevier
… have been obtained for isopropyl isocyanide. The heavy atom … is proposed for isopropyl isocyanide based on infrared band … ab initio investigation of isopropyl isocyanide and the results …
Number of citations: 1 www.sciencedirect.com
H FEUER, H RUBINSTEIN… - The Journal of Organic …, 1958 - ACS Publications
… that much of the isopropyl isocyanide was … Isopropyl isocyanide was prepared in a yield of 71%, bp 85-87 (lit. val., 87).10 n-Butyl isocyanide. In the preparation of n-butyl isocy- …
Number of citations: 47 pubs.acs.org
KM Maloney, BS Rabinovitch - The Journal of Physical Chemistry, 1969 - ACS Publications
The thermal unimolecular isomerization of ethyl isocyanide to propionitrile has been investigated as part of a continuing study of this reaction type, and the effects of the variation of …
Number of citations: 38 pubs.acs.org
W Bos, JJ Bour, JWA Van Der Velden… - Journal of …, 1983 - Elsevier
… An excess of 0.5 ml (5.5 mmol) isopropyl isocyanide was added with stirring to 500 mg (0.12 … ’ to higher frequencies compared to the free isopropyl isocyanide). The Mossbauer data can …
Number of citations: 11 www.sciencedirect.com
A Lein, L Pauling - Proceedings of the National Academy of …, 1956 - National Acad Sciences
… ferroheme with ethyl isocyanide, isopropyl isocyanide, and tertiary butyl isocyanide are … 200 in the equilibrium constants, with isopropyl isocyanide having an intermediate value. These …
Number of citations: 40 www.pnas.org
A Christofides - Journal of organometallic chemistry, 1983 - Elsevier
… COMPLEXES Summary Bis(cycloocta-1,5_diene)platinum reacts with isopropyl isocyanide to g … reacts with isopropyl isocyanide to give the trinuclear complex [Pt3(CNPri),J. …
Number of citations: 29 www.sciencedirect.com
FD Greene, JF Pazos - The Journal of Organic Chemistry, 1969 - ACS Publications
… minimum): methyl isocyanide,12b ir 2165 cm-1; isopropyl isocyanide, bp 87 (lit.13 bp 87); Z-… g (2.3 mmol) of 2-methyl-2-nitrosopropane and 0.2 g (2.9 mmol) of isopropyl isocyanide was …
Number of citations: 44 pubs.acs.org
F Millich - Chemical reviews, 1972 - ACS Publications
The field of polymer science abounds in revealing new scien-tific experiences and is rife with discoveries of challenging phe-nomena in chemistry, physics, and engineering. Yet, in the …
Number of citations: 223 pubs.acs.org
FC Rhames, NN Murthy, KD Karlin… - JBIC Journal of Biological …, 2001 - Springer
… Here we report the results of FTIR and XAS studies of the binding of 2,6-dimethylphenyl isocyanide DIMPI) and isopropyl isocyanide IPI), which establish that these isocyanide ligands …
Number of citations: 24 link.springer.com

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